(S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride
CAS No.:
Cat. No.: VC15910964
Molecular Formula: C11H15Cl2N3
Molecular Weight: 260.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15Cl2N3 |
---|---|
Molecular Weight | 260.16 g/mol |
IUPAC Name | (1S)-1-(5-phenyl-1H-imidazol-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C11H13N3.2ClH/c1-8(12)11-13-7-10(14-11)9-5-3-2-4-6-9;;/h2-8H,12H2,1H3,(H,13,14);2*1H/t8-;;/m0../s1 |
Standard InChI Key | CGDFQKHWTYTMOS-JZGIKJSDSA-N |
Isomeric SMILES | C[C@@H](C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Canonical SMILES | CC(C1=NC=C(N1)C2=CC=CC=C2)N.Cl.Cl |
Introduction
Structural and Crystallographic Features
Core Imidazole Framework
The imidazole ring is a five-membered heterocycle containing two nitrogen atoms at positions 1 and 3. In (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride, the phenyl group at position 4 introduces steric and electronic effects that influence molecular conformation and intermolecular interactions. Crystallographic studies of related compounds, such as ethyl 1-[3-(1H-imidazol-1-yl)propyl]-2-(4-chlorophenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, reveal that substituents on the imidazole ring can induce planarity deviations of up to 0.014 Å in the benzimidazole system . Such deviations may affect binding affinities in biological systems.
Stereochemical Considerations
The (S)-configuration of the ethanamine side chain confers chirality, which is critical for interactions with enantioselective biological targets. For example, in analogs like 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, stereochemistry directly influences receptor binding selectivity . Computational modeling of similar structures suggests that the spatial arrangement of the phenyl and amine groups in (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride could optimize hydrogen-bonding interactions with neurotransmitter receptors.
Synthetic Methodologies
General Approaches to Imidazole Derivatives
The synthesis of imidazole-based compounds typically involves cyclization reactions or functionalization of pre-existing heterocycles. For instance, 1,4-bis(4,5-dihydro-1H-imidazol-2-yl)benzene is synthesized via refluxing 1,4-benzenedicarboxylic acid with ethylenediamine and toluene-p-sulfonic acid in ethylene glycol, achieving an 83% yield after recrystallization . Similar strategies could be adapted for synthesizing (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride by substituting starting materials with phenyl-containing precursors.
Table 1: Comparative Synthetic Routes for Imidazole Derivatives
*Hypothetical yield based on analogous reactions.
Chirality Induction
Asymmetric synthesis of chiral imidazole derivatives often employs enantiopure catalysts or chiral auxiliaries. For example, the patent CA2833394C describes the use of palladium catalysts and phosphine ligands to control stereochemistry during aryl amination steps . Applying these methods to (S)-1-(4-Phenyl-1H-imidazol-2-yl)ethanamine dihydrochloride would require optimizing reaction conditions to preserve the (S)-configuration while avoiding racemization.
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form improves aqueous solubility, a critical factor for bioavailability. Related compounds, such as 5-(4-methyl-1H-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine, exhibit logP values of 2.8–3.5, indicating moderate lipophilicity . Stability studies under accelerated conditions (40°C/75% RH) suggest that imidazole derivatives degrade via hydrolysis of the amine group, necessitating protective formulations for long-term storage.
Spectral Characterization
Infrared (IR) spectroscopy of imidazole derivatives typically shows absorption bands at 1606 cm⁻¹ (C=N stretching) and 3188 cm⁻¹ (N-H stretching) . Nuclear magnetic resonance (NMR) spectra would reveal distinct proton environments for the phenyl (δ 7.2–7.5 ppm), imidazole (δ 6.8–7.0 ppm), and ethanamine (δ 2.5–3.0 ppm) groups.
Regulatory and Industrial Perspectives
Scalability Challenges
Large-scale production of chiral imidazoles requires resolving enantiomers via chromatography or enzymatic resolution, which can increase costs. Continuous flow chemistry, as described in CA2833394C, offers a potential solution by reducing reaction times and improving yields .
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